2-methoxy-N-methyl-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)benzamide
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Overview
Description
2-methoxy-N-methyl-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)benzamide, also known as MMSB, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMSB is a sulfonamide derivative that has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 2-methoxy-N-methyl-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)benzamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various cancer cells. CAIX plays a critical role in the regulation of pH in cancer cells, and its inhibition leads to a decrease in intracellular pH, which ultimately results in the inhibition of cancer cell growth. 2-methoxy-N-methyl-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)benzamide has also been found to inhibit the NF-κB pathway, which is involved in the regulation of various inflammatory processes.
Biochemical and Physiological Effects:
2-methoxy-N-methyl-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)benzamide has been found to exhibit potent anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. It has also been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. 2-methoxy-N-methyl-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)benzamide has been shown to inhibit the growth of cancer cells by inhibiting the enzyme CAIX, which plays a critical role in the regulation of pH in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methoxy-N-methyl-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)benzamide in lab experiments is its potent anticancer activity against a variety of cancer cell lines. Additionally, 2-methoxy-N-methyl-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)benzamide has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using 2-methoxy-N-methyl-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)benzamide in lab experiments is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
Future Directions
There are several future directions for research on 2-methoxy-N-methyl-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)benzamide. One of the areas of research could be to evaluate the potential of 2-methoxy-N-methyl-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)benzamide as a therapeutic agent for the treatment of various inflammatory diseases. Another area of research could be to investigate the potential of 2-methoxy-N-methyl-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)benzamide as a combination therapy with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies could be conducted to evaluate the toxicity of 2-methoxy-N-methyl-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)benzamide and its potential side effects in humans.
Synthesis Methods
The synthesis of 2-methoxy-N-methyl-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)benzamide involves the reaction of 2-methoxy-5-nitrobenzoic acid with thionyl chloride to form 2-methoxy-5-chlorobenzoic acid. The resulting compound is then reacted with N-methylmorpholine and benzylamine to form the intermediate product, 2-methoxy-N-methyl-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)benzamide. The final product is obtained by treating the intermediate product with hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
2-methoxy-N-methyl-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 2-methoxy-N-methyl-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-methoxy-N-methyl-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)benzamide has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
2-methoxy-N-methyl-5-[[2-(morpholin-4-ylmethyl)phenyl]methylsulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-22-21(25)19-13-18(7-8-20(19)28-2)30(26,27)23-14-16-5-3-4-6-17(16)15-24-9-11-29-12-10-24/h3-8,13,23H,9-12,14-15H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDJKZALEDRULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2CN3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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